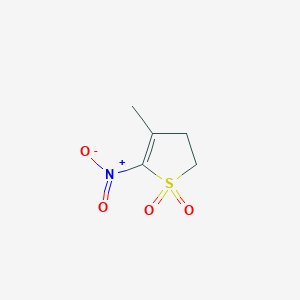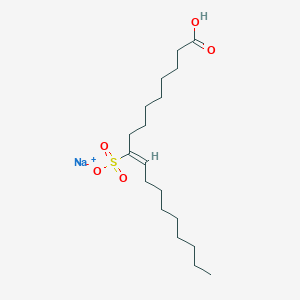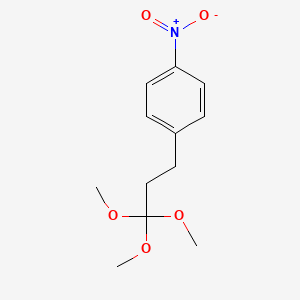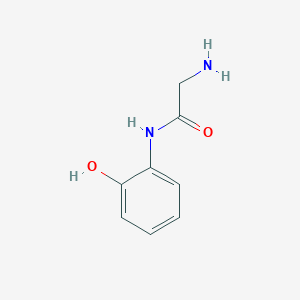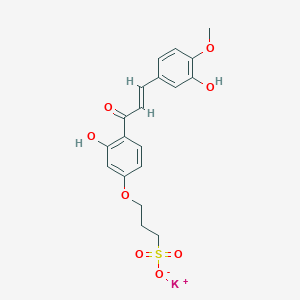
3-(3-Hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propenyl)phenoxy)-1-propanesulfonic acid monopotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propenyl)phenoxy)-1-propanesulfonic acid monopotassium salt is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a methoxy group, and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propenyl)phenoxy)-1-propanesulfonic acid monopotassium salt typically involves multiple steps. One common method starts with the preparation of the core structure through a series of condensation reactions. The hydroxyl and methoxy groups are introduced through selective functionalization reactions. The sulfonic acid group is then added via sulfonation, and the final product is obtained by neutralizing the sulfonic acid with potassium hydroxide to form the monopotassium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may be used to enhance reaction rates and selectivity. The final product is purified through crystallization, filtration, and drying processes to ensure high quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propenyl)phenoxy)-1-propanesulfonic acid monopotassium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.
Applications De Recherche Scientifique
3-(3-Hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propenyl)phenoxy)-1-propanesulfonic acid monopotassium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propenyl)phenoxy)-1-propanesulfonic acid monopotassium salt involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Hydroxy-4-methoxyphenyl)-1-propanesulfonic acid: Lacks the additional hydroxyl and carbonyl groups.
4-(3-Hydroxy-4-methoxyphenyl)-1-oxo-2-propenyl)phenoxy)-1-propanesulfonic acid: Similar structure but different functional group arrangement.
Uniqueness
The uniqueness of 3-(3-Hydroxy-4-(3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propenyl)phenoxy)-1-propanesulfonic acid monopotassium salt lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyl and methoxy groups, along with the sulfonic acid group, allows for versatile interactions in various chemical and biological contexts.
Propriétés
Numéro CAS |
70413-02-4 |
|---|---|
Formule moléculaire |
C19H19KO8S |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
potassium;3-[3-hydroxy-4-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]phenoxy]propane-1-sulfonate |
InChI |
InChI=1S/C19H20O8S.K/c1-26-19-8-4-13(11-18(19)22)3-7-16(20)15-6-5-14(12-17(15)21)27-9-2-10-28(23,24)25;/h3-8,11-12,21-22H,2,9-10H2,1H3,(H,23,24,25);/q;+1/p-1/b7-3+; |
Clé InChI |
DPKJUWZXVOVDDI-CDQVLDCRSA-M |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O)O.[K+] |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid](/img/structure/B14479352.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)
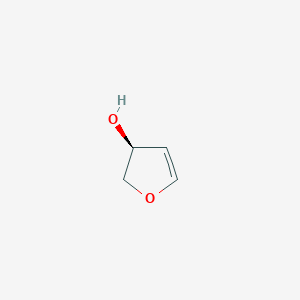
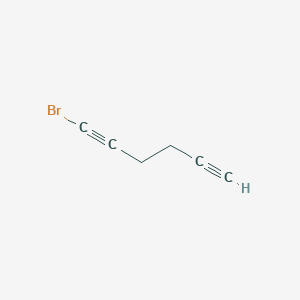

![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)
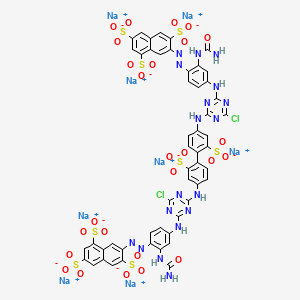
![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)
